molecular formula C20H26N4O4 B2481952 2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251595-25-1

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2481952
CAS No.: 1251595-25-1
M. Wt: 386.452
InChI Key: QNBIUPGXNGCPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound of interest, due to its complex molecular structure, has potential applications in various areas of scientific research, including the synthesis of novel pharmacologically active molecules and investigation into their mechanisms of action. A relevant study by Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds derived from similar structural frameworks, demonstrating significant cyclooxygenase-2 (COX-2) inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of such compounds in the development of new therapeutic agents with targeted action profiles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Applications

Another avenue of research involves exploring antimicrobial and antifungal applications. Bardiot et al. (2015) identified derivatives with similar structural motifs as potent antifungal agents against Candida and Aspergillus species. The modification of the molecule's core structure led to improvements in plasmatic stability while retaining broad antifungal activity, indicating the potential for developing new antifungal therapies (Bardiot et al., 2015).

Antimicrobial Activity of Synthesized Derivatives

Further research by Majithiya and Bheshdadia (2022) on synthesized pyrimidine-triazole derivatives from similar structural precursors showed notable antimicrobial activity against selected bacterial and fungal strains. These findings underscore the compound's utility in designing new antimicrobial agents with potential applications in treating infections (Majithiya & Bheshdadia, 2022).

Investigation into Biolabile Derivatives

Kanagarajan et al. (2010) synthesized and evaluated biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides for their antibacterial and antifungal activities. The study revealed that certain derivatives exhibited excellent antibacterial activity against various strains, highlighting the chemical framework's potential for developing novel antimicrobial agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Properties

IUPAC Name

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-4-15-12-19(26)24(20(21-15)23-7-9-28-10-8-23)13-18(25)22-16-11-14(2)5-6-17(16)27-3/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBIUPGXNGCPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.